molecular formula C28H22ClNO5 B13368934 Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate

Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate

Cat. No.: B13368934
M. Wt: 487.9 g/mol
InChI Key: LFJDEBIWMVUSKT-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl, chlorophenyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chlorophenyl derivatives with pyridine-2,3-dicarboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-benzyl-5-(4-fluorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate
  • Dimethyl 1-benzyl-5-(4-bromophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate

Uniqueness

Dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenyl-1,6-dihydro-3,4-pyridinedicarboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its fluorinated or brominated analogs

Properties

Molecular Formula

C28H22ClNO5

Molecular Weight

487.9 g/mol

IUPAC Name

dimethyl 1-benzyl-5-(4-chlorophenyl)-6-oxo-2-phenylpyridine-3,4-dicarboxylate

InChI

InChI=1S/C28H22ClNO5/c1-34-27(32)23-22(19-13-15-21(29)16-14-19)26(31)30(17-18-9-5-3-6-10-18)25(24(23)28(33)35-2)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3

InChI Key

LFJDEBIWMVUSKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)N(C(=C1C(=O)OC)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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